molecular formula C15H21NO10S2 B1206436 Glucolimnanthin

Glucolimnanthin

Cat. No.: B1206436
M. Wt: 439.5 g/mol
InChI Key: RYDIUEJGEAUJAI-LFHLZQBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucolimnanthin is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring with multiple hydroxyl groups and a methoxyphenyl group attached to an ethanimidothioate moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucolimnanthin typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. The methoxyphenyl group is then introduced through a substitution reaction, and the ethanimidothioate moiety is added via a condensation reaction. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Glucolimnanthin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ethanimidothioate moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Glucolimnanthin is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its multiple functional groups enable it to bind to various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of drug candidates with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials. Its versatility makes it valuable in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of Glucolimnanthin involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can engage in π-π interactions. The ethanimidothioate moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions modulate the activity of the target proteins and pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(4-methoxyphenyl)-N-sulfooxy-ethanimidothioate
  • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(3-ethoxyphenyl)-N-sulfooxy-ethanimidothioate

Uniqueness

Glucolimnanthin is unique due to its specific combination of functional groups. The presence of both hydroxyl and methoxy groups, along with the ethanimidothioate moiety, provides a distinct reactivity profile. This uniqueness allows for the exploration of novel chemical reactions and applications that are not possible with similar compounds.

Properties

Molecular Formula

C15H21NO10S2

Molecular Weight

439.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate

InChI

InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1

InChI Key

RYDIUEJGEAUJAI-LFHLZQBKSA-N

SMILES

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O

Synonyms

glucolimnanthin
m-methoxybenzyl glucosinolate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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